

An In-Depth Technical Guide to 2-(Ethylamino)nicotinonitrile: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(Ethylamino)nicotinonitrile

Cat. No.: B1610959

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Ethylamino)nicotinonitrile, also known as 2-(Ethylamino)-3-cyanopyridine, is a substituted pyridine derivative that belongs to the class of 2-aminonicotinonitriles. This class of compounds is recognized as a "privileged scaffold" in medicinal chemistry, serving as a versatile building block for the synthesis of a wide range of biologically active molecules.^{[1][2]} This technical guide provides a comprehensive overview of the physical and chemical properties, synthetic methodologies, reactivity, and potential applications of **2-(Ethylamino)nicotinonitrile**, with a focus on its relevance to drug discovery and development.

Chemical Identity and Physical Properties

2-(Ethylamino)nicotinonitrile is a solid at room temperature with a melting point in the range of 83-86°C.^[3] It is important to distinguish this compound from its isomer, 2-(ethylamino)isonicotinonitrile (CAS 87121-58-2), which has the cyano group at the 4-position of the pyridine ring.^[4]

Table 1: Physical and Chemical Properties of 2-(Ethylamino)nicotinonitrile

Property	Value	Source(s)
IUPAC Name	2-(Ethylamino)pyridine-3-carbonitrile	N/A
Synonyms	2-(Ethylamino)-3-cyanopyridine, 2-(Ethylamino)nicotinonitrile	[3]
CAS Number	52583-89-8	[3][5]
Molecular Formula	C ₈ H ₉ N ₃	[3][5]
Molecular Weight	147.18 g/mol	[3][5]
Melting Point	83-86 °C	[3]
Appearance	Not specified, likely a solid	N/A
Solubility	No specific data available; nicotinonitrile is soluble in water, ethanol, ether, and benzene.	N/A
Density	No reliable data available	N/A
Boiling Point	No reliable data available	N/A

```
graph "Molecular_Structure" {
  layout=neato;
  node [shape=plaintext];
  "C1" [label="N"];
  "C2" [label="C"];
  "C3" [label="C"];
  "C4" [label="C"];
  "C5" [label="C"];
  "C6" [label="N"];
  "C7" [label="C"];
  "C8" [label="C"];
  "N1" [label="N"];
  "H1" [label="H"];
```

```
"H2" [label="H"];  
"H3" [label="H"];  
"H4" [label="H"];  
"H5" [label="H"];  
"H6" [label="H"];  
"H7" [label="H"];  
"H8" [label="H"];  
"H9" [label="H"];
```

```
"C1" -- "C2" [style=solid];  
"C2" -- "C3" [style=double];  
"C3" -- "C4" [style=solid];  
"C4" -- "C5" [style=double];  
"C5" -- "C6" [style=solid];  
"C6" -- "C1" [style=double];
```

```
"C2" -- "N1" [style=solid];  
"N1" -- "H1" [style=solid];  
"N1" -- "C7" [style=solid];  
"C7" -- "H2" [style=solid];  
"C7" -- "H3" [style=solid];  
"C7" -- "C8" [style=solid];  
"C8" -- "H4" [style=solid];  
"C8" -- "H5" [style=solid];  
"C8" -- "H6" [style=solid];
```

```
"C3" -- "C9" [style=solid];  
"C9" -- "N2" [style=triple];
```

```
"C4" -- "H7" [style=solid];  
"C5" -- "H8" [style=solid];  
"C6" -- "H9" [style=solid];  
}
```

Caption: Molecular Structure of **2-(Ethylamino)nicotinonitrile**.

Spectroscopic Data

Detailed experimental spectroscopic data for **2-(Ethylamino)nicotinonitrile** is not readily available in public databases. However, the expected spectral features can be predicted based on the analysis of its structural analogues, such as 2-aminonicotinonitrile and other substituted 2-aminopyridines.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

- ^1H NMR:** The spectrum is expected to show signals for the aromatic protons on the pyridine ring, typically in the range of δ 7.0-8.5 ppm. The ethyl group will exhibit a quartet for the methylene ($-\text{CH}_2-$) protons and a triplet for the methyl ($-\text{CH}_3$) protons, likely in the upfield region of the spectrum. The amino proton ($-\text{NH}-$) will likely appear as a broad singlet.
- ^{13}C NMR:** The spectrum will show distinct signals for the carbon atoms of the pyridine ring, the cyano group (typically δ 115-125 ppm), and the ethyl group.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of **2-(Ethylamino)nicotinonitrile** is expected to exhibit characteristic absorption bands for the following functional groups:

- N-H stretch:** A sharp to broad band in the region of $3300\text{-}3500\text{ cm}^{-1}$.
- $\text{C}\equiv\text{N}$ stretch (nitrile):** A sharp, medium-intensity band around $2220\text{-}2260\text{ cm}^{-1}$.
- $\text{C}=\text{C}$ and $\text{C}=\text{N}$ stretches (aromatic ring):** Multiple bands in the $1400\text{-}1600\text{ cm}^{-1}$ region.
- C-N stretch:** In the region of $1250\text{-}1350\text{ cm}^{-1}$.

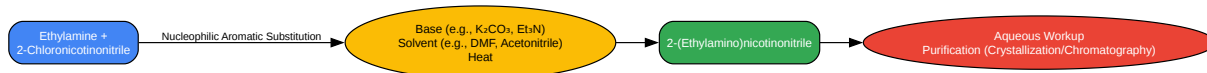
Mass Spectrometry (MS) (Predicted)

The electron ionization mass spectrum is expected to show a molecular ion peak (M^+) at m/z 147, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the ethyl group and other characteristic fragments of the pyridine ring.

Synthesis and Reactivity

Synthesis

While a specific, detailed protocol for the synthesis of **2-(Ethylamino)nicotinonitrile** is not widely published, it can be reasonably synthesized through methods analogous to those used for other 2-amino-3-cyanopyridine derivatives. A common and efficient method is a one-pot, multi-component reaction.[6][7]



[Click to download full resolution via product page](#)

Caption: Plausible synthetic workflow for **2-(Ethylamino)nicotinonitrile**.

Generalized Experimental Protocol for Nucleophilic Aromatic Substitution:

- To a solution of 2-chloronicotinonitrile (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile, add a base, for example, potassium carbonate (2-3 equivalents).
- Add ethylamine (1.1-1.5 equivalents) to the reaction mixture.
- Heat the mixture at a temperature ranging from 80°C to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and pour it into water.
- Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by recrystallization or column chromatography to yield **2-(Ethylamino)nicotinonitrile**.

Chemical Reactivity

The chemical reactivity of **2-(Ethylamino)nicotinonitrile** is dictated by the interplay of its functional groups: the pyridine ring, the exocyclic amino group, and the nitrile group.

- **Pyridine Ring:** The pyridine nitrogen is basic and can be protonated or alkylated. The ring itself can undergo electrophilic substitution, although it is generally less reactive than benzene. The electron-donating ethylamino group at the 2-position will activate the ring towards electrophilic attack, primarily at the 5-position.
- **Amino Group:** The exocyclic amino group is nucleophilic and can react with various electrophiles, such as acyl chlorides and isocyanates, to form amides and ureas, respectively.
- **Nitrile Group:** The cyano group is a versatile functional group that can undergo a variety of transformations. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions. The proximity of the amino group allows for potential intramolecular cyclization reactions to form fused heterocyclic systems, which is a key aspect of its utility in medicinal chemistry.[8]

Caption: Key reactivity pathways for **2-(Ethylamino)nicotinonitrile**.

Applications in Research and Drug Development

The 2-amino-3-cyanopyridine scaffold, of which **2-(Ethylamino)nicotinonitrile** is a member, is a cornerstone in the synthesis of various biologically active compounds.[2] Its derivatives have shown a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[9][10] The ethylamino substituent can modulate the pharmacokinetic and pharmacodynamic properties of the resulting molecules, such as solubility, metabolic stability, and target binding affinity.

The primary application of **2-(Ethylamino)nicotinonitrile** is as a key intermediate in the synthesis of more complex molecules, particularly fused heterocyclic systems like pyrido[2,3-d]pyrimidines. These structures are present in a number of kinase inhibitors and other targeted therapies. The nitrile group provides a convenient handle for elaboration into various functional groups or for participating in cyclization reactions to build the desired heterocyclic core. While specific marketed drugs directly containing the **2-(Ethylamino)nicotinonitrile** fragment are not prominent, its role as a building block in the discovery and development of new chemical entities is significant.

Safety and Handling

2-(Ethylamino)nicotinonitrile is classified as an irritant.[5] Standard laboratory safety precautions should be observed when handling this compound.

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
- Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
- First Aid:
 - In case of skin contact: Wash off with soap and plenty of water.
 - In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.
 - If inhaled: Move the person into fresh air.
 - If swallowed: Rinse mouth with water. In all cases of exposure, seek medical attention if symptoms persist.[6]

Conclusion

2-(Ethylamino)nicotinonitrile is a valuable heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its synthesis is achievable through established

synthetic routes, and its chemical reactivity allows for diverse structural modifications. While detailed public data on its specific properties are somewhat limited, its role as a key intermediate for the synthesis of biologically active compounds is well-recognized within the scientific community. Further research into the specific applications and biological activities of derivatives of **2-(Ethylamino)nicotinonitrile** is warranted and could lead to the development of novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Aminobenzonitrile | C₇H₆N₂ | CID 72913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Cyanopyridine | C₆H₄N₂ | CID 79 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. idc-online.com [idc-online.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. modgraph.co.uk [modgraph.co.uk]
- 10. Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 2-(Ethylamino)nicotinonitrile: Properties, Synthesis, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1610959#physical-and-chemical-properties-of-2-ethylamino-nicotinonitrile>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com